Maslinic acid methyl ester
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Overview
Description
Maslinic acid methyl ester is a natural product found in Crataegus rhipidophylla, Musanga cecropioides, and other organisms with data available.
Scientific Research Applications
1. Separation Methodology
Maslinic acid methyl ester can be effectively separated from its isomer corsolic acid through a method that utilizes the difference in steric bulk around their C12–C13 double bond. This separation, achieved via reaction with m-chloroperbenzoic acid, is significant for the pure acquisition of maslinic acid methyl ester as a 12-oxo derivative (Mallavadhani et al., 2006).
2. Anti-inflammatory Effects
In the realm of neuroscience, maslinic acid methyl ester has shown potential in reducing neuroinflammation. Its action in rat astrocyte cultures indicates significant anti-inflammatory effects by inhibiting the production of Nitric Oxide and TNF-α, and by attenuating the LPS-induced translocation of NF-κB p65 subunit to the nucleus. This suggests its role in managing neuroinflammation in central nervous system diseases (Huang et al., 2011).
3. Broad Biological Activities
Maslinic acid exhibits a range of biological activities, encompassing antitumor, antidiabetic, antioxidant, cardioprotective, neuroprotective, antiparasitic, and growth-stimulating effects. These effects have been validated in various experimental models, including cell lines and animal models, highlighting its potential as a nutraceutical (Lozano-Mena et al., 2014).
4. Application in Fish Farming
In aquaculture, specifically in trout diets, maslinic acid has been explored as a feed additive. This application stems from its natural presence in the Mediterranean diet and the pursuit of optimizing fish growth and production without the hazardous effects associated with some other additives (Fernández-Navarro et al., 2010).
5. Cytotoxic and Apoptotic Properties
Maslinic acid derivatives demonstrate notable cytotoxic activity against various human cancer cell lines. Some derivatives, such as a diacetylated benzylamide, showed extraordinary cytotoxicity against specific cancer cells like ovarian cancer, along with lower toxicity to non-malignant cells. This suggests their potential in cancer therapy (Siewert et al., 2014).
properties
Product Name |
Maslinic acid methyl ester |
---|---|
Molecular Formula |
C31H50O4 |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
methyl (4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C31H50O4/c1-26(2)13-15-31(25(34)35-8)16-14-29(6)19(20(31)17-26)9-10-23-28(5)18-21(32)24(33)27(3,4)22(28)11-12-30(23,29)7/h9,20-24,32-33H,10-18H2,1-8H3/t20-,21+,22-,23+,24-,28-,29+,30+,31-/m0/s1 |
InChI Key |
OTDUGESKRJHFHR-SUXCAEKLSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)(C[C@H]([C@@H](C3(C)C)O)O)C |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)OC)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)OC)C |
synonyms |
2alpha,3beta-dihydroxyolean-12-en-28-oic acid methyl ester crategolic acid methyl ester maslinic acid methyl ester methyl maslinate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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